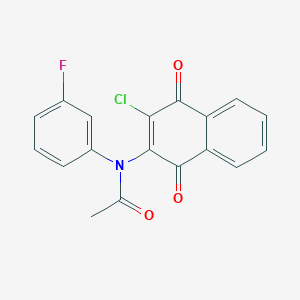
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential pharmacological applications.
Mechanism of Action
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide acts as a competitive antagonist of the vesicular glutamate transporter (VGLUT), which is responsible for the packaging and release of glutamate from presynaptic neurons. By inhibiting the release of glutamate, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can modulate neuronal activity and reduce excitotoxicity. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, reduction of excitotoxicity, modulation of immune responses, and anti-proliferative effects on cancer cells. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been shown to have a neuroprotective effect in animal models of ischemic stroke.
Advantages and Limitations for Lab Experiments
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for VGLUT inhibition, as well as its ability to cross the blood-brain barrier. However, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for research on N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, including the development of more potent and selective VGLUT inhibitors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide in humans.
Synthesis Methods
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-naphthoyl chloride with 3-fluoroaniline, followed by the reaction with chloroacetyl chloride. The final product is then purified through column chromatography to obtain pure N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide.
Scientific Research Applications
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, immunology, and cancer research. In neuroscience, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to inhibit the release of glutamate, a neurotransmitter that plays a critical role in neuronal communication. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been studied for its potential immunomodulatory effects, as it can inhibit the production of pro-inflammatory cytokines. In cancer research, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have anti-proliferative effects on cancer cells.
properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-10(22)21(12-6-4-5-11(20)9-12)16-15(19)17(23)13-7-2-3-8-14(13)18(16)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJJDDTJSQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)

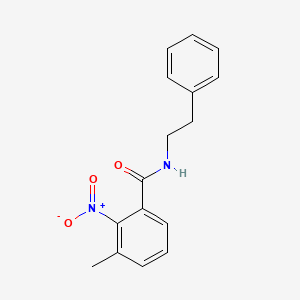
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
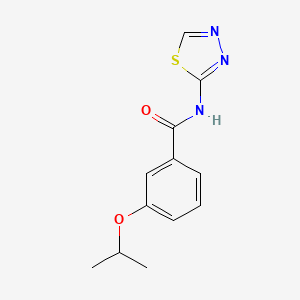


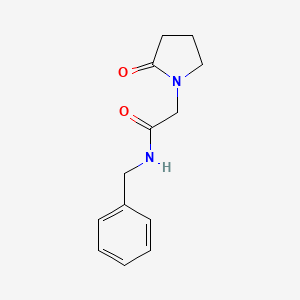
![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)
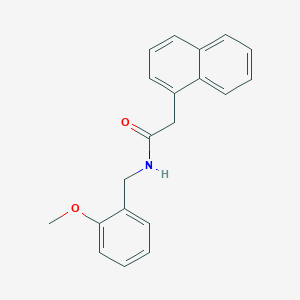
![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)